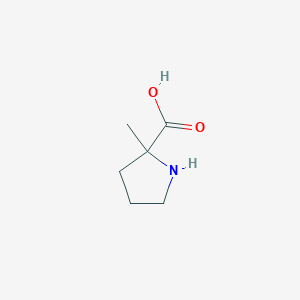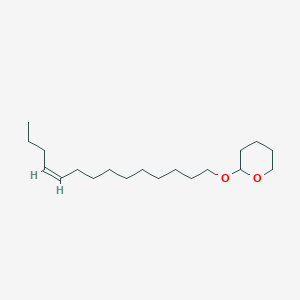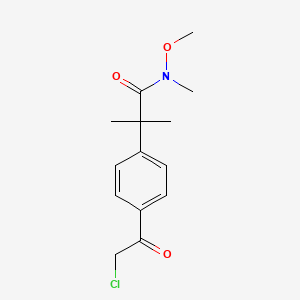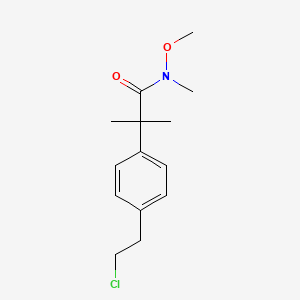
O-BOC-N-Pyruvyl Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of O-BOC-N-Pyruvyl Docetaxel involves complex chemical processes, including the introduction of the BOC (tert-butoxycarbonyl) protective group and the pyruvyl moiety into the docetaxel structure. The successful synthesis of radiolabeled [11C]docetaxel, with the 11C isotope in the BOC moiety, was achieved using a synthetic approach that started with the reaction of [11C]tert-butanol with 1,2,2,2-tetrachloroethyl chloroformate, followed by the tert-butoxycarbonylation of the free amine of docetaxel (Tilburg et al., 2004).
Aplicaciones Científicas De Investigación
Improved Formulations and Targeting
Nanoformulations for Enhanced Delivery : Research has focused on developing nanoformulations of docetaxel, such as polymer-based, lipid-based, and inorganic nanoparticles, to improve water solubility, reduce systemic toxicity, and enhance tumor targeting. These nanoformulations include modifications that aim for passive or active targeting to improve the clinical application of docetaxel (Zhang & Zhang, 2013).
Targeted Delivery Systems : The use of targeting ligands, such as zoledronic acid, has been explored to improve the tumor localization of docetaxel-loaded nanoparticles for bone metastasis treatment. This strategy aims to provide efficient and targeted delivery of chemotherapy, potentially offering synergistic effects in treating metastatic tumors (Chaudhari et al., 2012).
Mechanisms of Action and Synergy
Enhancing Chemotherapy Sensitivity : Studies have explored the synergy between docetaxel and other compounds, such as the proteasome inhibitor bortezomib, to sensitize cancer cells to treatment. This combination has shown potential in downregulating anti-apoptotic proteins and enhancing the cytotoxic effects of chemotherapy, offering new avenues for treatment strategies (Cao et al., 2008).
Pharmacokinetic Improvements : Modifications to docetaxel, including the development of microemulsion formulations and nanoparticles, have been studied to improve its pharmacokinetics, such as enhancing bioavailability and reducing toxicity, thus potentially improving therapeutic outcomes (Rafiei & Haddadi, 2017).
New Derivatives and Therapeutic Potentials
- Development of Novel Derivatives : Synthesis of new docetaxel derivatives incorporating different chemical modifications has been pursued to explore their potential anticancer properties. These derivatives aim to retain or enhance the anticancer activity of docetaxel while possibly reducing side effects and overcoming resistance mechanisms (Zebbiche et al., 2020).
Propiedades
Número CAS |
1021489-55-3 |
|---|---|
Nombre del producto |
O-BOC-N-Pyruvyl Docetaxel |
Fórmula molecular |
C₄₆H₅₅NO₁₆ |
Peso molecular |
877.93 |
Sinónimos |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)